Methyl 3-aminocubane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-aminocubane-1-carboxylate hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cubane core, which is a highly strained and rigid structure, making it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-aminocubane-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the cubane core. One common approach is the [2+2+2] cycloaddition reaction, where three acetylene molecules are combined to form the cubane structure. Subsequent functionalization steps introduce the amino and carboxylate groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-aminocubane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Alcohols
Substitution: Various substituted cubanes
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-aminocubane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold for constructing three-dimensional molecular architectures.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its unique structure can interact with biological targets in ways that simpler molecules cannot.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 3-aminocubane-1-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Indole Derivatives: These compounds also contain a rigid structure and are used in various biological and medicinal applications.
Cubane Derivatives: Other cubane-based compounds share the unique structural features of Methyl 3-aminocubane-1-carboxylate hydrochloride but may differ in functional groups and applications.
Uniqueness: this compound stands out due to its combination of the cubane core with functional groups that allow for diverse chemical reactions and applications. This combination of rigidity and functionality makes it a versatile compound in scientific research.
Properties
IUPAC Name |
methyl 3-aminocubane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-8(12)9-4-2-5-3(4)7(9)10(5,11)6(2)9;/h2-7H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKSGFOULYMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5(C4C3C25)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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